molecular formula C23H23NO4 B2450585 (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid CAS No. 2460745-58-6

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

Cat. No. B2450585
CAS RN: 2460745-58-6
M. Wt: 377.44
InChI Key: ZZRUWNVJQZGTOP-AQFHOAJTSA-N
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Description

The compound is a complex organic molecule that includes a fluorene moiety, a pyrrolidine ring, and a cyclopropane ring . The fluorene moiety is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring .

Scientific Research Applications

Synthesis and Pharmacokinetics

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid has been explored in the context of synthesizing pharmacologically relevant compounds. Sakagami et al. (2008) described the synthesis of a fluorinated compound using a stereoselective cyclopropanation reaction, highlighting its potential in pharmacokinetics (Sakagami et al., 2008).

Chemical Synthesis

Zhou et al. (2021) developed a synthetic method for related compounds, demonstrating the importance of this chemical structure in facilitating multi-step nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is used to protect hydroxy-groups in chemical synthesis. Gioeli & Chattopadhyaya (1982) demonstrated its utility in protecting hydroxy-groups, showcasing the compound's relevance in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Pharmaceutical and Medicinal Chemistry

The compound's structure has implications in pharmaceutical and medicinal chemistry. Research by Cetina et al. (2004) on novel purine and pyrimidine derivatives highlights the significance of the cyclopropane ring, which is a key feature of the compound (Cetina et al., 2004).

Enantioselective Intramolecular Cyclopropanation

Doyle et al. (2003) discussed the enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], providing insight into the cyclopropanation reactions relevant to this compound (Doyle et al., 2003).

Photoisomerization Studies

Kawamata et al. (1994) and Okada et al. (1989) conducted studies on the photoisomerization of similar compounds, revealing the compound's potential in understanding the photochemical properties and reactions (Kawamata et al., 1994), (Okada et al., 1989).

Development of Chiral Cyclopropane Units

Kazuta et al. (2002) explored the use of chiral cyclopropane units in synthesizing conformationally restricted analogues, emphasizing the compound's role in designing biologically active molecules (Kazuta et al., 2002).

Structural Analysis in Chemistry

Jason et al. (1981) and Ries & Bernal (1985) performed structural analyses of related compounds, contributing to the understanding of cyclopropane geometry and its implications in chemical synthesis (Jason et al., 1981), (Ries & Bernal, 1985).

Metabolism in Plants

Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, showing the biological relevance of cyclopropane derivatives (Hoffman et al., 1982).

Acylation Procedures

Keumi et al. (1988) utilized similar compounds in acylation procedures, further demonstrating the chemical utility of this compound (Keumi et al., 1988).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, some fluorene derivatives can be harmful if swallowed, may cause an allergic skin reaction, are suspected of causing genetic defects, and are toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)19-12-18(19)21-10-5-11-24(21)23(27)28-13-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,18-21H,5,10-13H2,(H,25,26)/t18-,19-,21?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRUWNVJQZGTOP-AQFHOAJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H]5C[C@H]5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

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